molecular formula C20H26O5 B123483 Prednienic acid CAS No. 37927-29-0

Prednienic acid

Cat. No.: B123483
CAS No.: 37927-29-0
M. Wt: 346.4 g/mol
InChI Key: MCKJPJYRCPANCC-XLXYOEISSA-N
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Description

Prednienic acid, also known as Δ1-Cortienic acid, is a compound with hormonal activity belonging to the glucocorticoid class of drugs. It is a white or off-white crystalline solid with low solubility in water and high solubility in organic solvents. This compound exhibits anti-inflammatory, immunosuppressive, and anti-allergic pharmacological effects .

Scientific Research Applications

Prednienic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: this compound is studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It is used to treat various inflammatory and immune diseases, such as rheumatoid arthritis, asthma, and skin allergies.

    Industry: This compound is used in the pharmaceutical industry for the production of glucocorticoid drugs.

Mechanism of Action

Target of Action

Prednienic acid, also known as Prednisolone Impurity B , is a glucocorticoid . Its primary target is the glucocorticoid receptor , a protein in the cell membrane . The glucocorticoid receptor plays a crucial role in regulating processes such as metabolism and immune response .

Mode of Action

This compound interacts with its target, the glucocorticoid receptor, by binding to it . This binding triggers a series of changes in the cell. This compound is first metabolized in the liver to its active form, prednisolone . Prednisolone, a glucocorticoid agonist corticosteroid, then binds to the glucocorticoid receptor . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days .

Biochemical Pathways

The binding of prednisolone to the glucocorticoid receptor affects various biochemical pathways. These include pathways related to inflammation and immune response . The specific pathways affected can vary depending on the cell type and the physiological context .

Pharmacokinetics

This compound shows dose-dependent pharmacokinetics . An increase in dose leads to an increase in volume of distribution and plasma clearance . This can be explained in terms of the non-linear binding of the drug to plasma proteins . The degree of binding will determine the distribution and clearance of free (i.e., pharmacologically active) drug .

Result of Action

The molecular and cellular effects of this compound’s action are primarily anti-inflammatory and immunosuppressive . By binding to the glucocorticoid receptor, this compound can modulate the expression of genes involved in inflammatory and immune responses . This can lead to a reduction in inflammation and suppression of the immune response .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as the presence of other drugs, the physiological state of the patient, and the specific cellular environment . For example, patients with liver failure, renal failure, or a renal transplant, subjects older than 65 years, women on estrogen-containing oral contraceptive steroids, or subjects taking ketoconazole have increased unbound concentrations of prednisolone . Conversely, hyperthyroid patients, some patients with Crohn’s disease, subjects taking microsomal liver enzyme-inducing agents, or patients on intravenous prednisolone phthalate (instead of prednisolone phosphate) or on some brands of enteric coated prednisolone tablets have decreased concentrations of prednisolone .

Safety and Hazards

Prednienic acid is suspected of damaging fertility or the unborn child . More research is needed to fully understand the safety and hazards associated with this compound.

Biochemical Analysis

Biochemical Properties

As a glucocorticoid steroid, it may interact with glucocorticoid receptors in the body, influencing the activity of various enzymes and proteins. The nature of these interactions is complex and may involve changes in gene expression, protein synthesis, and cellular signaling pathways.

Molecular Mechanism

The molecular mechanism of Prednienic Acid is not well-studied. As a glucocorticoid, it likely exerts its effects at the molecular level through binding interactions with glucocorticoid receptors. This can lead to changes in gene expression, enzyme activation or inhibition, and alterations in cellular signaling pathways.

Preparation Methods

The preparation of Prednienic acid is primarily achieved through an oxidation reaction. A common synthetic route involves the oxidation of Prednisolone using tetrabutyl hydrogen peroxide . This method is widely used in both laboratory and industrial settings due to its efficiency and reliability.

Chemical Reactions Analysis

Prednienic acid undergoes various types of chemical reactions, including:

    Oxidation: The primary method of synthesizing this compound involves the oxidation of Prednisolone.

    Reduction: this compound can be reduced to its corresponding alcohol derivatives under specific conditions.

    Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.

Common reagents used in these reactions include tetrabutyl hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Comparison with Similar Compounds

Prednienic acid is similar to other glucocorticoids such as Prednisolone and Prednisone. it is unique in its specific chemical structure and pharmacological profile. Similar compounds include:

    Prednisolone: A glucocorticoid with similar anti-inflammatory and immunosuppressive effects.

    Prednisone: Another glucocorticoid that is metabolized into Prednisolone in the liver.

    Hydrocortisone: A naturally occurring glucocorticoid with a broader range of effects.

This compound stands out due to its specific applications in treating certain inflammatory and immune diseases and its unique chemical properties .

Properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-18-7-5-12(21)9-11(18)3-4-13-14-6-8-20(25,17(23)24)19(14,2)10-15(22)16(13)18/h5,7,9,13-16,22,25H,3-4,6,8,10H2,1-2H3,(H,23,24)/t13-,14-,15-,16+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKJPJYRCPANCC-XLXYOEISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)O)O)CCC4=CC(=O)C=CC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)O)O)CCC4=CC(=O)C=C[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191356
Record name Prednienic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37927-29-0
Record name Δ1-Cortienic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37927-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prednienic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037927290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prednienic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (11β,17α)-11,17-dihydroxy-3-oxoandrosta-1,4-diene-17-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.819
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PREDNIENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3T12NR296
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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